molecular formula C10H11BrN2O3S B15258746 1-[(4-Bromo-2-nitrophenyl)imino]-1lambda6-thiolan-1-one

1-[(4-Bromo-2-nitrophenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B15258746
M. Wt: 319.18 g/mol
InChI Key: CITLPPBRCKHWJX-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-nitrophenyl)imino]-1lambda6-thiolan-1-one is a chemical compound with a complex structure that includes a bromine atom, a nitro group, and a thiolanone ring

Preparation Methods

The synthesis of 1-[(4-Bromo-2-nitrophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 4-bromo-2-nitroaniline with thiophosgene. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-[(4-Bromo-2-nitrophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Bromo-2-nitrophenyl)imino]-1lambda6-thiolan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2-nitrophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and thiolanone ring also contribute to the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-[(4-Bromo-2-nitrophenyl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds such as:

    4-Bromo-2-[(2-hydroxy-4-nitrophenyl)imino]methylphenol: This compound has a similar structure but includes a hydroxyl group instead of a thiolanone ring.

    4-Bromo-2-[(2-chloro-4-nitrophenyl)imino]methylphenol: This compound has a chlorine atom instead of a thiolanone ring.

    4-Bromo-2-[(2-hydroxy-5-nitrophenyl)imino]methylphenol: This compound has a different substitution pattern on the phenyl ring.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H11BrN2O3S

Molecular Weight

319.18 g/mol

IUPAC Name

1-(4-bromo-2-nitrophenyl)iminothiolane 1-oxide

InChI

InChI=1S/C10H11BrN2O3S/c11-8-3-4-9(10(7-8)13(14)15)12-17(16)5-1-2-6-17/h3-4,7H,1-2,5-6H2

InChI Key

CITLPPBRCKHWJX-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=C(C=C(C=C2)Br)[N+](=O)[O-])(=O)C1

Origin of Product

United States

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